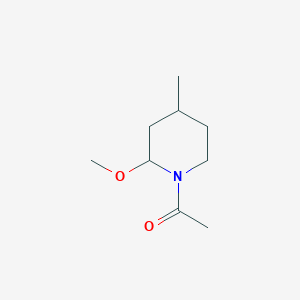

4-(Pyrimidin-4-yl)morpholine

Übersicht

Beschreibung

“4-(Pyrimidin-4-yl)morpholine” is a chemical compound that has been mentioned in the context of cancer treatment . It is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .

Synthesis Analysis

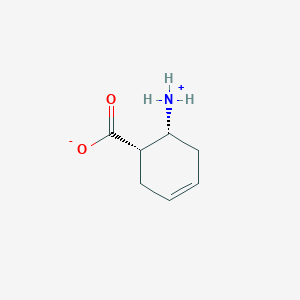

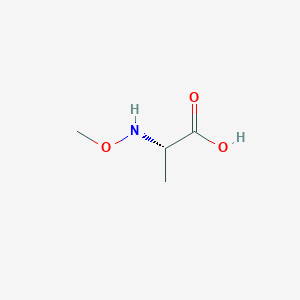

The synthesis of “this compound” involves several steps including condensation reaction, chlorination, and nucleophilic substitution . The methods used are easy, non-toxic, and green .Molecular Structure Analysis

The molecular structure of “this compound” was investigated with theoretical calculations at the B3LYP/6-311+G (d,p) levels .Chemical Reactions Analysis

The chemical reactions involving “this compound” include nucleophilic substitution, chlorination . The reactions are part of the synthesis process of the compound .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 204.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 54 Ų .Wissenschaftliche Forschungsanwendungen

PI3K and PIKKs Inhibition

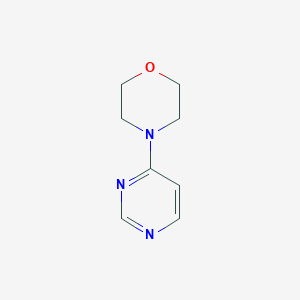

4-(Pyrimidin-4-yl)morpholines are key pharmacophores in the inhibition of PI3K and PIKKs. Their morpholine oxygen is crucial for forming hydrogen bonding interactions and achieving selectivity over the broader kinome. This is evident in the development of inhibitors targeting the PI3K-AKT-mTOR pathway, where morpholines play a significant role in kinase hinge binding due to their ability to adopt co-planar conformations with adjacent aromatic cores. This interaction is facilitated by the electron pair on the morpholine nitrogen interacting with the electron-deficient pyrimidine π-system (Hobbs et al., 2019).

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

Morpholine derivatives have been identified as important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. A rapid and green synthetic method has been established for these compounds, demonstrating their potential in therapeutic applications (Lei et al., 2017).

DNA-Dependent Protein Kinase Inhibition

The compound class that includes 4-(Pyrimidin-4-yl)morpholine has shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK). This is particularly relevant in the context of developing therapeutic agents for cancer, as DNA-PK plays a critical role in DNA repair and cellular response to DNA damage (Cano et al., 2010).

Antimicrobial Activity

Some derivatives of this compound have shown promising results in antimicrobial activity studies. This includes effectiveness against selected bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Majithiya & Bheshdadia, 2022).

Microtubule Disruption in Cancer Treatment

Morpholine derivatives, including those with a pyrimidine core, have shown activity in disrupting microtubule dynamics, which is crucial for cancer cell division and survival. This makes them valuable as potential cancer therapeutics, particularly in targeting the colchicine-binding site of tubulin (Sele et al., 2016).

Wirkmechanismus

“4-(Pyrimidin-4-yl)morpholine” derivatives have been found to have anti-inflammatory activity in macrophage cells that have been stimulated by LPS . They inhibit the production of NO at non-cytotoxic concentrations and reduce iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyrimidin-4-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-9-7-10-8(1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCMZMQYVOHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)

![(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7810113.png)